molecular formula C20H18F3NO2 B11616747 2,2,2-trifluoro-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethanone

Cat. No.: B11616747
M. Wt: 361.4 g/mol
InChI Key: KRXVEBFZOSRPLO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethan-1-one is an organic compound characterized by its complex structure, which includes a trifluoromethyl group, an indole moiety, and a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethan-1-one involves multiple steps, starting with the preparation of the indole moiety and the 4-methylphenoxy group. The key steps include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the 4-Methylphenoxy Group: This step involves the reaction of the indole derivative with 4-methylphenol in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

2,2,2-Trifluoro-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate
  • 2-Bromo-3,3,3-trifluoro-1-propene
  • 3-[3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]bicyclo[2.2.1]hept-2-yl methacrylate

Uniqueness

2,2,2-Trifluoro-1-{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}ethan-1-one is unique due to its combination of a trifluoromethyl group, an indole moiety, and a 4-methylphenoxy group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18F3NO2

Molecular Weight

361.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-[3-(4-methylphenoxy)propyl]indol-3-yl]ethanone

InChI

InChI=1S/C20H18F3NO2/c1-14-7-9-15(10-8-14)26-12-4-11-24-13-17(19(25)20(21,22)23)16-5-2-3-6-18(16)24/h2-3,5-10,13H,4,11-12H2,1H3

InChI Key

KRXVEBFZOSRPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F

Origin of Product

United States

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